molecular formula C6H6N4O2 B13067250 2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13067250
M. Wt: 166.14 g/mol
InChI Key: OBJLUZGJEBTNQO-UHFFFAOYSA-N
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Description

2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. . The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a methoxy group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.

Common Reagents and Conditions

    Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . The compound binds to the active sites of these enzymes, thereby inhibiting their activity and modulating various biological processes.

Comparison with Similar Compounds

2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be compared with other similar compounds within the triazolopyrimidine class. Some of these similar compounds include:

The uniqueness of this compound lies in its specific structural features and the presence of the methoxy group, which may contribute to its distinct biological activities and applications.

Properties

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

IUPAC Name

2-methoxy-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C6H6N4O2/c1-12-6-8-5-7-4(11)2-3-10(5)9-6/h2-3H,1H3,(H,7,8,9,11)

InChI Key

OBJLUZGJEBTNQO-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C=CC(=O)NC2=N1

Origin of Product

United States

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